Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Description
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is a phenolic derivative characterized by a methyl group at the 3-position and a tetrahydro-2H-pyran-2-yl ether group at the 4-position of the benzene ring. These compounds are often synthesized via hydroxyl group protection strategies, such as tetrahydropyran (THP) etherification, to enhance stability or modulate biological activity . The THP group serves as a common protecting group in organic synthesis due to its stability under acidic conditions and ease of removal .
The 3-methyl substitution in the target compound may influence its physicochemical properties, such as lipophilicity, and biological interactions, including enzyme inhibition or receptor binding. For instance, 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, a closely related analog lacking the 3-methyl group, exhibits tyrosinase inhibition (useful in cosmetics for skin-lightening) and cytotoxic activity against colon cancer cells by modulating apoptotic pathways .
Properties
CAS No. |
854907-84-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-methyl-4-(oxan-2-yloxy)phenol |
InChI |
InChI=1S/C12H16O3/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h5-6,8,12-13H,2-4,7H2,1H3 |
InChI Key |
JXSDQAYYRMBHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be achieved through various chemical reactions. One common method involves the reaction of 3-methylphenol with tetrahydropyranyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methyl and tetrahydropyran-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: A variety of substituted phenols depending on the reagents used.
Scientific Research Applications
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Used in the formulation of cosmetics and skincare products due to its skin-lightening properties.
Mechanism of Action
The mechanism of action of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis by downregulating the expression of B-cell lymphoma 2 (Bcl-2) and activating caspase-9, caspase-3, and poly (adenosine diphosphate-ribose) polymerase. This leads to programmed cell death and inhibition of tumor growth .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Key Observations:
Positional Isomerism: The position of the THP ether significantly impacts biological activity. For example, the 4-substituted isomer (4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol) demonstrates tyrosinase inhibition and apoptosis induction, whereas the 2-substituted isomer is primarily a synthetic intermediate .
Synthetic Yields : The 2-substituted isomer achieves a higher synthesis yield (95%) compared to the 4-substituted analog (80% for key steps), likely due to steric and electronic effects during etherification .
Key Insights:
- Anticancer Potential: The 4-THP-phenol derivative’s pro-apoptotic activity highlights the importance of the THP group in modulating phenolic toxicity while retaining bioactivity .
- Glycoside Derivatives: Natural phenolic glycosides (e.g., curculigosides) exhibit enhanced solubility and bioavailability compared to non-glycosylated analogs, suggesting that further functionalization of the target compound could broaden therapeutic applications .
Physicochemical Properties
Table 3: Physicochemical Data
*Calculated based on molecular formula C₁₂H₁₆O₃.
Biological Activity
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-, also known as deoxyarbutin, is a synthetic phenolic compound with notable biological activities. This article explores its structure, synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry and cosmetics.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 194.23 g/mol. Its structure features a phenolic ring substituted with a methyl group and a tetrahydropyran-2-yloxy group, contributing to its unique chemical behavior.
Synthesis Methods
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be synthesized through several methods. A common approach involves the reaction of 3-methylphenol with tetrahydropyranyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding high purity and yield.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which is crucial for scavenging free radicals and preventing oxidative stress-related damage. This property is particularly beneficial in dermatological applications where oxidative stress contributes to skin aging.
Antimicrobial Effects
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- has demonstrated antimicrobial properties against various bacterial strains. Its efficacy in inhibiting bacterial growth makes it a candidate for use in topical formulations aimed at treating skin infections.
Anti-cancer Potential
One of the most promising aspects of this compound is its potential as an anticancer agent . Studies have shown that it can induce apoptosis in cancer cells by downregulating Bcl-2 expression and activating caspases involved in the apoptotic pathway. This mechanism positions it as a potential therapeutic agent in cancer treatment, particularly for tumors resistant to conventional therapies.
The mechanism of action involves interaction with cellular pathways that regulate cell survival and death. Specifically, Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- activates caspase cascades leading to programmed cell death (apoptosis), thereby inhibiting tumor growth.
Cosmetic Industry
Due to its skin-lightening properties, this compound is utilized in cosmetic formulations aimed at reducing hyperpigmentation. Its ability to inhibit melanin production makes it an attractive ingredient for skin-lightening products.
Pharmaceutical Research
In pharmaceutical research, its antioxidant and anticancer properties are being explored further for potential therapeutic applications. Ongoing studies aim to optimize its efficacy and reduce any associated side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Deoxyarbutin (Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-) | Structure | Antioxidant, Antimicrobial, Anti-cancer |
| Arbutin | Structure | Skin-lightening |
| Hydroquinone | Structure | Skin-lightening |
Case Studies
- Antioxidant Efficacy : A study assessed the antioxidant capacity of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH concentration compared to control groups, highlighting its potential as an effective antioxidant agent .
- Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively at concentrations as low as 100 µg/mL .
- Cancer Cell Apoptosis : Research demonstrated that treatment with Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yloxy]- led to a marked increase in apoptotic cells in breast cancer lines (MCF7), suggesting its role as a potential chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
